Medermycin

Description

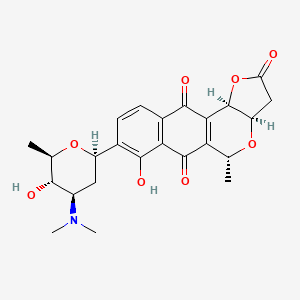

Structure

3D Structure

Properties

CAS No. |

60227-09-0 |

|---|---|

Molecular Formula |

C24H27NO8 |

Molecular Weight |

457.5 g/mol |

IUPAC Name |

(11R,15R,17R)-5-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |

InChI |

InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9-,10-,13-,14-,15-,20-,24+/m1/s1 |

InChI Key |

NYJGMJFBEVSQNN-CNRHASOASA-N |

SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)[C@H](O[C@H]5[C@@H]4OC(=O)C5)C)O)N(C)C)O |

Canonical SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Medermycin: Discovery, Production, and Biosynthesis by Streptomyces sp. AM-7161

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medermycin, a member of the benzoisochromanequinone class of antibiotics, exhibits significant antibacterial and antitumor activities. This technical guide provides a comprehensive overview of this compound, focusing on its discovery from Streptomyces sp. AM-7161, detailed experimental protocols for its production and isolation, and an exploration of its biosynthetic pathway and regulatory mechanisms. Quantitative data are presented in structured tables for clarity, and key biological and experimental processes are visualized using diagrams generated with Graphviz. This document serves as a valuable resource for researchers in natural product discovery, microbiology, and drug development.

Introduction

This compound is an aromatic polyketide antibiotic produced by the actinomycete Streptomyces sp. AM-7161.[1] It belongs to the benzoisochromanequinone family of compounds, which are known for their diverse biological activities. This compound itself has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, and also exhibits notable antitumor properties. The unique chemical structure of this compound, featuring a C-glycosidically linked angolosamine sugar, presents interesting biosynthetic questions and opportunities for bioengineering.[2] This guide will delve into the technical aspects of this compound, from the producing organism to the molecular intricacies of its formation.

Discovery and Producing Organism: Streptomyces sp. AM-7161

Streptomyces sp. AM-7161 was identified as the producer of this compound through screening programs aimed at discovering novel bioactive compounds from microbial sources. Members of the genus Streptomyces are renowned for their ability to produce a wide array of secondary metabolites, including a majority of clinically used antibiotics.

Morphological and Cultural Characteristics

While detailed morphological and cultural characteristics of Streptomyces sp. AM-7161 are not extensively published, general characteristics of Streptomyces species include the formation of a branched mycelial network and the production of aerial hyphae that differentiate into chains of spores. Growth on various agar media typically results in colonies with a chalky appearance due to spore formation.

Production of this compound

The production of this compound by Streptomyces sp. AM-7161 is achieved through fermentation. Optimization of fermentation parameters is crucial for maximizing the yield of the target compound.

Fermentation Protocol

A generalized submerged fermentation protocol for the production of secondary metabolites from Streptomyces can be adapted for this compound production.

Inoculum Preparation:

-

Aseptically transfer a loopful of spores or mycelial fragments of Streptomyces sp. AM-7161 from a stock culture to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a specific seed medium optimized for the strain).

-

Incubate the seed culture at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until dense growth is observed.

Production Fermentation:

-

Inoculate a production medium with the seed culture (typically 5-10% v/v). A variety of production media can be used, and optimization is recommended. A common base medium for Streptomyces fermentation is listed in Table 1.

-

Conduct the fermentation in baffled flasks or a bioreactor at 28-30°C with vigorous aeration and agitation (e.g., 200-250 rpm in flasks) for 5-7 days.

-

Monitor the production of this compound periodically by taking samples and analyzing them using techniques such as High-Performance Liquid Chromatography (HPLC).

Table 1: Example of a Basal Fermentation Medium for Streptomyces

| Component | Concentration (g/L) |

| Soluble Starch | 20 |

| Glucose | 10 |

| Yeast Extract | 5 |

| Peptone | 5 |

| K₂HPO₄ | 1 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2 |

| Trace Elements Solution | 1 mL |

Quantitative Data on this compound Production

Quantitative data on this compound yield can vary significantly depending on the fermentation conditions. The following table summarizes hypothetical data based on optimization studies.

Table 2: Influence of Carbon and Nitrogen Sources on this compound Yield

| Carbon Source (20 g/L) | Nitrogen Source (10 g/L) | This compound Yield (mg/L) |

| Glucose | Peptone | 85 |

| Soluble Starch | Yeast Extract | 120 |

| Maltose | Casein Hydrolysate | 105 |

| Glycerol | Ammonium Sulfate | 60 |

Isolation and Purification of this compound

Following fermentation, this compound must be extracted from the culture broth and purified.

Extraction Protocol

-

Separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform, three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

The mycelial biomass can also be extracted with a polar organic solvent like acetone or methanol to recover any intracellular this compound. This extract should be concentrated and then partitioned between water and an immiscible organic solvent as described above.

Purification Protocol

The crude extract containing this compound can be purified using chromatographic techniques.

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, use a reversed-phase HPLC column (e.g., C18).

-

Employ a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or the specific absorbance maximum of this compound).

-

Collect the peak corresponding to this compound and verify its purity.

-

Biosynthesis of this compound

This compound is a type II polyketide, and its biosynthesis is orchestrated by a dedicated gene cluster in Streptomyces sp. AM-7161.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound (med-cluster) has been cloned and sequenced.[2] It contains all the genes necessary for the synthesis of the polyketide backbone, its subsequent modifications, and the formation and attachment of the deoxysugar moiety.[2]

Table 3: Key Genes in the this compound Biosynthetic Cluster

| Gene(s) | Putative Function |

| med-ORF1, med-ORF2, med-ORF23 | Minimal Polyketide Synthase (PKS) for backbone assembly |

| med-ORF12, med-ORF13 | Aromatase and Cyclase |

| med-ORF7 | Ketoreductase |

| med-ORF8 | Glycosyltransferase |

| med-ORF14-20 | Biosynthesis of TDP-D-angolosamine |

| med-ORF10, med-ORF21 | Regulatory genes |

Biosynthetic Pathway

The biosynthesis of this compound begins with the assembly of a polyketide chain by the minimal PKS. This chain then undergoes a series of cyclization and aromatization reactions to form the core benzoisochromanequinone structure. Subsequent tailoring reactions, including ketoreduction and glycosylation with TDP-D-angolosamine, lead to the final this compound molecule.

Caption: Proposed biosynthetic pathway of this compound.

Regulatory Mechanisms

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by a complex network of signaling pathways that respond to nutritional and environmental cues.

Signaling Pathways in Streptomyces

While specific regulatory pathways for this compound biosynthesis in Streptomyces sp. AM-7161 are not fully elucidated, the general regulatory cascades in Streptomyces provide a framework. These often involve two-component systems, sigma factors, and pathway-specific regulators. Genes like med-ORF10 and med-ORF21 within the med-cluster are predicted to have regulatory roles.

Caption: General regulatory cascade for secondary metabolism in Streptomyces.

Experimental Workflows

A typical workflow for the study of this compound from Streptomyces sp. AM-7161 involves several key stages.

Caption: Experimental workflow for this compound research.

Conclusion

This compound remains a compound of significant interest due to its biological activities and unique chemical structure. This technical guide has provided a detailed overview of its discovery, production from Streptomyces sp. AM-7161, and the underlying biosynthetic and regulatory mechanisms. The provided protocols and data serve as a foundation for further research and development of this compound and its derivatives as potential therapeutic agents. Further studies focusing on the optimization of production and the elucidation of its specific regulatory networks will be crucial for unlocking the full potential of this valuable natural product.

References

- 1. Practical procedures for genetic manipulation systems for this compound-producing Streptomyces sp. AM-7161 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning, sequencing and heterologous expression of the this compound biosynthetic gene cluster of Streptomyces sp. AM-7161: towards comparative analysis of the benzoisochromanequinone gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibiotic Mechanism of Medermycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medermycin, a member of the pyranonaphthoquinone class of antibiotics, exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While direct and exhaustive mechanistic studies on this compound are limited, a comprehensive understanding can be formulated by examining its chemical structure, the activities of structurally related compounds, and the known mechanisms of the broader naphthoquinone antibiotic family. This technical guide synthesizes the current knowledge on this compound's antibacterial action, proposing a multi-faceted mechanism involving the induction of oxidative stress, potential inhibition of key cellular enzymes, and disruption of macromolecular synthesis. This document provides detailed experimental protocols to facilitate further investigation and validation of these proposed mechanisms, alongside quantitative data on its antibacterial efficacy.

Introduction

This compound is an aromatic polyketide produced by Streptomyces species, characterized by a benzoisochromanequinone core structure.[1] Its potent activity against Gram-positive pathogens has positioned it as a compound of interest in the search for new antibiotics to combat antimicrobial resistance.[2] The chemical architecture of this compound, particularly its quinone moiety, is a key determinant of its biological activity.[3] This guide will delve into the proposed mechanisms through which this compound exerts its antibiotic effects, drawing parallels with related compounds like actinorhodin, granaticin, and kalafungin.

Proposed Mechanisms of Antibacterial Action

The antibacterial activity of this compound is likely not attributable to a single target but rather a combination of effects on various cellular processes. The primary proposed mechanisms are detailed below.

Induction of Oxidative Stress via Redox Cycling

The quinone structure is a well-established pharmacophore for inducing oxidative stress.[4] It is proposed that this compound participates in redox cycling within the bacterial cell. The quinone moiety can be reduced by cellular reductases to a semiquinone radical, which then reacts with molecular oxygen to regenerate the parent quinone and produce superoxide radicals (O₂⁻). This cycle repeats, leading to a continuous generation of reactive oxygen species (ROS), including superoxide, hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[5] The accumulation of ROS leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to bacterial cell death.[6] The related pyranonaphthoquinone, actinorhodin, has been shown to exert its antibacterial effect through such a redox-active mechanism.[2][5][7]

Figure 1. Proposed mechanism of ROS generation by this compound.

Inhibition of DNA Topoisomerases

Pyranonaphthoquinone derivatives have been identified as inhibitors of DNA topoisomerase II.[8] These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation. Inhibition of bacterial DNA gyrase (a type II topoisomerase) leads to the accumulation of DNA strand breaks and ultimately cell death. While direct evidence for this compound's activity against bacterial topoisomerases is lacking, its structural similarity to known topoisomerase II inhibitors makes this a plausible mechanism of action.

Interference with Macromolecular Synthesis

The structurally related antibiotic granaticin has been shown to inhibit protein synthesis by interfering with the aminoacylation of tRNALeu.[9][10] This prevents the attachment of leucine to its corresponding tRNA, thereby halting protein elongation. It is conceivable that this compound could act through a similar mechanism, disrupting the fidelity of protein synthesis.

The close structural analog of this compound's aglycone, kalafungin, has been reported to act as a β-lactamase inhibitor.[11][12] While this does not directly inhibit cell wall synthesis, it can restore the efficacy of β-lactam antibiotics in resistant strains. Furthermore, studies on actinorhodin suggest a possible targeting of the cell envelope.[2] This indicates that this compound could potentially interfere with cell wall integrity, either directly or indirectly.

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) against various Gram-positive bacteria.

| Compound | S. aureus (SA) | MRSA | MRSE |

| This compound | |||

| MIC (µg/mL) | 1 | 1 | 2 |

| MBC (µg/mL) | 2 | 2 | 4 |

| Vancomycin | |||

| MIC (µg/mL) | 1 | 1 | 1 |

| MBC (µg/mL) | 2 | 2 | 2 |

| Ciprofloxacin | |||

| MIC (µg/mL) | 0.5 | 4 | 2 |

| MBC (µg/mL) | 1 | 8 | 4 |

| Data synthesized from a study on chimeric this compound-type natural products.[2] |

Experimental Protocols

To validate the proposed mechanisms of action for this compound, the following experimental protocols are recommended.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS levels in bacteria treated with this compound.

Materials:

-

Bacterial culture (e.g., S. aureus)

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Grow bacterial cells to the mid-logarithmic phase.

-

Wash and resuspend the cells in PBS.

-

Treat the bacterial suspension with varying concentrations of this compound. Include a positive control (e.g., H₂O₂) and an untreated control.

-

Add DCFH-DA to a final concentration of 10 µM and incubate in the dark at 37°C for 30 minutes.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS.

Figure 2. Workflow for measuring intracellular ROS.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine)

-

This compound

-

Agarose gel electrophoresis system

Procedure:

-

Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include a positive control (e.g., novobiocin) and a no-drug control.

-

Initiate the reaction by adding DNA gyrase and ATP.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

In Vitro Protein Synthesis Inhibition Assay

This assay assesses the effect of this compound on bacterial protein synthesis using a cell-free transcription-translation system.

Materials:

-

Bacterial S30 extract

-

Amino acid mixture (containing [³⁵S]-methionine)

-

Template DNA (e.g., plasmid encoding a reporter protein)

-

This compound

-

Trichloroacetic acid (TCA)

Procedure:

-

Set up reaction mixtures containing S30 extract, amino acid mixture, and template DNA.

-

Add varying concentrations of this compound. Include a positive control (e.g., chloramphenicol) and a no-drug control.

-

Incubate at 37°C for 30-60 minutes.

-

Precipitate the newly synthesized proteins with cold TCA.

-

Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity indicates inhibition of protein synthesis.

Conclusion

The antibacterial mechanism of this compound is likely a complex interplay of multiple disruptive actions within the bacterial cell. The strong evidence for ROS generation, coupled with plausible inhibitory effects on DNA topoisomerases and macromolecular synthesis, paints a picture of a potent antibiotic with a low likelihood of rapid resistance development due to its multi-targeted approach. The experimental protocols outlined in this guide provide a framework for the detailed elucidation of these mechanisms, which will be crucial for the future development of this compound and other pyranonaphthoquinone antibiotics as therapeutic agents. Further research into the specific molecular interactions and structure-activity relationships will undoubtedly uncover more precise details of its mode of action and pave the way for the design of even more effective antibacterial drugs.

References

- 1. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 2. Actinorhodin is a redox-active antibiotic with a complex mode of action against Gram-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organocatalytic activity of granaticin and its involvement in bactericidal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] The Molecular Action of Actinorhodin, an Antibiotic Produced by Streptomyces coelicolor | Semantic Scholar [semanticscholar.org]

- 8. Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives-eleutherin, alpha lapachone, and beta lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Mycothiogranaticins from Streptomyces vietnamensis GIMV4.0001 and the Regulatory Effect of Mycothiol on the Granaticin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. β-lactamase inhibitory potential of kalafungin from marine Streptomyces in Staphylococcus aureus infected zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Medermycin: A Type II Polyketide Synthase Product

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Medermycin, an aromatic polyketide antibiotic belonging to the benzoisochromanequinone class. Produced by Streptomyces sp. AM-7161, this compound is synthesized via a Type II polyketide synthase (PKS) pathway. This document details its biosynthesis, the genetic architecture of the biosynthetic gene cluster (BGC), regulatory mechanisms, and key experimental protocols relevant to its study and manipulation.

The this compound Biosynthetic Pathway

This compound is assembled by a Type II PKS, which iteratively condensates acetyl-CoA derived extender units to form a poly-β-ketone backbone. This backbone then undergoes a series of enzyme-catalyzed cyclizations, aromatizations, and tailoring reactions—including oxidation, reduction, and a characteristic C-glycosylation—to yield the final bioactive molecule.

The biosynthesis begins with the formation of the polyketide chain, which is then folded and cyclized to form key aromatic intermediates. One of the critical early chiral intermediates is (S)-DNPA (4-dihydro-9-hydroxy-1-methyl-10-oxo-3-H-naphtho-[2,3-c]-pyran-3-acetic acid). Subsequent tailoring steps, including hydroxylations and reductions, lead to the aglycone core, kalafungin. The final step involves the attachment of a rare deoxysugar, D-angolosamine, via a C-C bond, a reaction catalyzed by a specific C-glycosyltransferase found within the gene cluster.

The this compound (med) Gene Cluster

The complete biosynthetic gene cluster for this compound (med cluster) was cloned from Streptomyces sp. AM-7161 and found to be approximately 30 kb in length, containing around 29 open reading frames (ORFs).[1] A notable feature is the disconnected organization of the minimal PKS genes, with the acyl carrier protein (ACP) gene located distantly from the ketosynthase components.[1] The cluster also contains all necessary genes for the biosynthesis of the deoxysugar angolosamine and its subsequent attachment.[1]

| Gene / ORF | Proposed Function | Category |

| med-ORF1, med-ORF2 | Ketosynthase (KSα and KSβ) | Minimal PKS |

| med-ORF23 | Acyl Carrier Protein (ACP) | Minimal PKS |

| - | Aromatase (ARO), Cyclase (CYC) | PKS Tailoring |

| med-ORF7 | Oxygenase (involved in DDHK to DHK conversion) | PKS Tailoring |

| med-ORF8 | C-Glycosyltransferase (C-GT) | Glycosylation |

| med-ORF14 to 20 | Biosynthesis of NDP-D-angolosamine | Deoxysugar Biosynthesis |

| med-ORF10 | Pathway-specific positive regulator | Regulation |

Table 1: Key genes and their putative functions in the this compound biosynthetic gene cluster.

Regulation of this compound Biosynthesis

The production of secondary metabolites in Streptomyces is tightly controlled by complex regulatory networks. In the med cluster, a key pathway-specific regulator, Med-ORF10 , has been identified.[1][2] Med-ORF10 is a small, single-domain protein that acts as a positive regulator of this compound biosynthesis.[1][2] While it does not appear to bind DNA directly, its overexpression leads to a significant increase in this compound production.[1][2] This effect is mediated by controlling the expression of genes encoding tailoring enzymes involved in the later steps of the pathway.[1][2] This suggests an indirect mode of action, possibly through interaction with other regulatory proteins or signaling molecules.

Production and Yield Data

While specific production titers for this compound are not widely reported in the literature, studies on its direct precursor, kalafungin, provide valuable quantitative insights. Optimization of fermentation conditions for a marine Streptomyces species producing kalafungin resulted in a significant increase in yield.

| Compound | Producing Strain | Condition | Yield (mg/L) |

| Kalafungin | Marine Streptomyces sp. SBRK1 | Unoptimized Conditions | ~38.4 |

| Kalafungin | Marine Streptomyces sp. SBRK1 | Optimized (RSM) with 22.6 g/L starch, 29°C, 8 days | 51.4 |

Table 2: Production yield of the this compound precursor Kalafungin.[3][4][5]

Furthermore, genetic engineering has been shown to dramatically impact production. Overexpression of the positive regulator med-ORF10 in the native producer Streptomyces sp. AM-7161 leads to a "significant increase" in the final this compound titer, highlighting the potential for yield improvement through regulatory manipulation.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research, synthesized from established protocols for Streptomyces.

Heterologous Expression of the med Cluster in S. coelicolor

This protocol describes the transfer of the med gene cluster from a cosmid library into a suitable expression host, such as S. coelicolor M1152 or CH999, via intergeneric conjugation from E. coli.

Methodology:

-

Prepare Donor E. coli:

-

Inoculate E. coli ET12567 (pUZ8002) containing the med-cluster cosmid into 10 mL LB medium with appropriate antibiotics (e.g., Kanamycin, Chloramphenicol, and the cosmid resistance marker). Grow overnight at 37°C.

-

Subculture 1:100 into fresh LB with antibiotics and grow to an OD₆₀₀ of 0.4-0.6.

-

Pellet the cells by centrifugation (5000 x g, 5 min) and wash twice with equal volumes of fresh LB medium (without antibiotics) to remove residual antibiotics.[6][7]

-

Resuspend the final cell pellet in 500 µL of 2x YT broth.[6]

-

-

Prepare Recipient Streptomyces:

-

Conjugation:

-

Mix the 500 µL of prepared E. coli donor cells with the 500 µL of heat-shocked S. coelicolor spores.

-

Pellet the mixture by centrifugation (2 min, 5000 x g), discard the supernatant, and resuspend the pellet in the residual liquid.

-

Plate the entire cell mixture onto a dry SFM agar plate (containing 10 mM MgCl₂) and spread evenly. Incubate at 30°C for 16-20 hours.[9]

-

-

Selection and Verification:

-

Prepare an overlay solution containing 1 mg of nalidixic acid (to counter-select E. coli) and the appropriate antibiotic for the cosmid marker (e.g., 1.25 mg apramycin).

-

Flood the plate with the overlay solution and continue incubation at 30°C for 5-10 days until exconjugant colonies appear.

-

Patch exconjugants onto fresh selection plates to confirm resistance.

-

Inoculate confirmed exconjugants into a suitable production medium (e.g., R5A medium) for 5-7 days.

-

Extract metabolites from the culture and analyze for this compound production by HPLC or LC-MS.

-

Gene Knockout via PCR-Targeting

This protocol outlines the replacement of a target gene (e.g., med-ORF10) with an antibiotic resistance cassette in Streptomyces using the REDIRECT PCR-targeting method.

Methodology:

-

Design Primers: Design forward and reverse primers (~74 nt) with 39 nt extensions homologous to the regions flanking the target gene and 35 nt sequences for amplifying a disruption cassette (e.g., from plasmid pIJ773).

-

Amplify Disruption Cassette: Perform PCR using the designed primers and a template plasmid containing the desired resistance marker (e.g., apramycin resistance) flanked by FRT sites.

-

Electroporate into Recombineering Host:

-

Prepare electrocompetent E. coli BW25113/pIJ790 carrying the med-cluster cosmid and the λ-Red recombinase system.

-

Electroporate the purified PCR product into the host cells and select for the antibiotic resistance marker of the cassette.

-

-

Isolate Recombinant Cosmid: Isolate cosmid DNA from confirmed recombinant E. coli colonies. The target gene on the cosmid is now replaced by the resistance cassette.

-

Conjugate into Streptomyces: Use the intergeneric conjugation protocol described in section 5.1 to transfer the modified cosmid into the target Streptomyces strain.

-

Select for Double Crossover Mutants:

-

Select for exconjugants that have integrated the cassette via homologous recombination.

-

Screen for colonies that are resistant to the cassette marker but sensitive to the cosmid's original marker, indicating a double crossover event and loss of the vector backbone.

-

-

Confirm Deletion: Verify the gene deletion in the mutant strain by PCR analysis using primers flanking the target gene region. The resulting PCR product should be larger due to the inserted cassette.

HPLC/LC-MS Analysis of this compound

This protocol provides a general method for the detection and relative quantification of this compound and its precursor kalafungin from Streptomyces culture extracts.

Methodology:

-

Sample Preparation:

-

Inoculate a 50 mL liquid culture (e.g., R5A medium) and grow for 5-7 days at 30°C.

-

Centrifuge the culture to separate mycelium and supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Evaporate the organic solvent to dryness under reduced pressure.

-

Reconstitute the dried extract in 1 mL of methanol for analysis.

-

-

HPLC Conditions (General Method):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 434 nm.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a typical starting point.

-

Expected Retention: Kalafungin is less polar and will elute later than this compound under typical reverse-phase conditions.

-

-

LC-MS/MS Conditions (General Method):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS Analysis: Full scan mode to identify [M+H]⁺ ions (this compound: m/z 458.2; Kalafungin: m/z 313.1).

-

MS/MS Analysis: For targeted quantification, use Multiple Reaction Monitoring (MRM).

-

This compound [M+H]⁺: m/z 458.2 → fragment ions (requires optimization).

-

Kalafungin [M+H]⁺: m/z 313.1 → fragment ions (requires optimization).

-

-

Typical MS Parameters:

-

Capillary Voltage: 1.0 - 3.5 kV.

-

Source Temperature: 120 - 150°C.

-

Desolvation Temperature: 350 - 500°C.

-

Cone Gas/Nebulizer Gas Flow: As per instrument recommendation.

-

-

Conclusion

This compound stands as a well-characterized example of a Type II PKS product with significant biological activity. The complete elucidation of its biosynthetic gene cluster and the identification of key regulatory elements like Med-ORF10 provide a robust platform for further research. For drug development professionals, the established protocols for heterologous expression and genetic manipulation offer powerful tools for yield improvement, biosynthetic pathway engineering, and the generation of novel, bioactive analogues. Future work will likely focus on elucidating the upstream signaling pathways that control this compound production and leveraging synthetic biology approaches to optimize its synthesis for potential therapeutic applications.

References

- 1. A single‐domain small protein Med‐ORF10 regulates the production of antitumour agent this compound in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A single-domain small protein Med-ORF10 regulates the production of antitumour agent this compound in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Conjugation using ET12567/pUZ8002 - ActinoBase [actinobase.org]

- 7. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishment of a highly efficient conjugation protocol for Streptomyces kanamyceticus ATCC12853 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Medermycin Analogs and Their Structural Variations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medermycin, a member of the pyranonaphthoquinone family of antibiotics, has garnered significant attention in the scientific community due to its potent biological activities, including antibacterial and antitumor properties.[1][2] This technical guide provides a comprehensive overview of known this compound analogs, detailing their structural variations, biological activities, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Core Structure of this compound

This compound possesses a characteristic fused three-ring structure composed of a benzene ring, a quinone, and a stereospecific pyran ring.[2] The core structure is often glycosylated with a deoxysugar, angolosamine, which is crucial for its biological activity.[3][4] Variations in this core structure and the nature of its substituents give rise to a diverse array of analogs with distinct biological profiles.

Known this compound Analogs and Structural Variations

A variety of this compound analogs have been identified from natural sources or synthesized to explore structure-activity relationships. These can be broadly categorized as follows:

-

Chimeric Medermycins: These analogs feature unusual polycyclic skeletons formed through the reaction of this compound with other small molecules. For instance, chimedermycins A-H are chimeric this compound-type polyketides produced by Streptomyces sp. OUCMDZ-4982.[5]

-

Marine-Derived Analogs: The marine environment has proven to be a rich source of novel this compound analogs. For example, a new analog was isolated from the marine-derived actinomycete Streptomyces sp. ZS-A45.[6] Additionally, strepoxepinmycins A–D, which are this compound-type naphthoquinones, were identified from the marine-derived Streptomyces sp. XMA39.[7]

-

Biosynthetic and Synthetic Derivatives: Genetic engineering and synthetic chemistry have enabled the creation of novel this compound derivatives. Purmedermycins A and B, for example, feature a rearranged C/D/E ring system formed by the fusion of a tryptophan unit with this compound or menoxymycin B.[8]

The structural variations among these analogs often involve modifications to the pyranonaphthoquinone core, alterations in the glycosylation pattern, or the addition of unique chemical moieties.

Data Presentation: Biological Activities of this compound Analogs

The biological activities of this compound and its analogs have been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Antibacterial Activity of Chimeric this compound Analogs (MIC in μg/mL) [5]

| Compound | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Methicillin-resistant S. epidermidis (MRSE) |

| This compound (9) | 1.56 | 3.13 | 1.56 |

| Chithis compound L | 1.56 | 3.13 | 1.56 |

| Chithis compound M | 1.56 | 3.13 | 1.56 |

| Sekgranaticin B | 1.56 | 3.13 | 1.56 |

| Vancomycin | 0.78 | 1.56 | 1.56 |

| Ciprofloxacin | 0.39 | 0.78 | 0.39 |

Table 2: Cytotoxicity of this compound Analogs (IC50 in μM) [7][9]

| Compound | PC3 (Prostate Cancer) | HCT-116 (Colon Cancer) |

| Strepoxepinmycin A | 10.5 ± 0.3 | > 20 |

| Strepoxepinmycin B | > 20 | > 20 |

| Strepoxepinmycin C | 8.2 ± 0.2 | 4.4 ± 0.1 |

| Strepoxepinmycin D | 5.6 ± 0.1 | 2.9 ± 0.1 |

| Purthis compound A | 1.33 | 4.51 |

| Doxorubicin | 0.9 ± 0.1 | 0.5 ± 0.05 |

| New this compound Analog (from Streptomyces sp. ZS-A45) | 0.81 ± 0.42 | Not Reported |

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the chimeric this compound analogs were determined using a broth microdilution method, following the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains and Culture Conditions: The tested strains (Staphylococcus aureus, MRSA, and MRSE) were cultured in Mueller-Hinton broth (MHB).

-

Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Assay Plate Preparation: The compounds were serially diluted in MHB in 96-well microtiter plates.

-

Inoculation and Incubation: The prepared bacterial inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity Assay (MTS Assay)

The cytotoxic activities of the this compound analogs were evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1][10][11]

-

Cell Culture: Human cancer cell lines (PC3 and HCT-116) were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 48 or 72 hours).

-

MTS Reagent Addition: After the incubation period, the MTS reagent, in combination with an electron coupling reagent (phenazine ethosulfate), was added to each well.

-

Incubation and Absorbance Measurement: The plates were incubated for 1-4 hours at 37°C to allow for the conversion of MTS to a soluble formazan product by viable cells. The absorbance was then measured at 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by this compound and its analogs are still under investigation. However, the broader class of naphthoquinones is known to exert its biological effects through several mechanisms, including:

-

Generation of Reactive Oxygen Species (ROS): Naphthoquinones can undergo redox cycling, leading to the production of ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids.[6][8]

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the naphthoquinone core allows for intercalation into DNA, potentially disrupting DNA replication and transcription. Some quinones also inhibit topoisomerase enzymes, which are essential for DNA topology management.[8]

-

Inhibition of Electron Transport: Naphthoquinones can interfere with cellular respiration by inhibiting electron transport chain components.[8]

Further research is needed to elucidate the specific molecular targets and signaling cascades modulated by individual this compound analogs, which will be crucial for their development as targeted therapeutic agents.

Visualizations

Structural Variations of this compound Analogs

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cloning, sequencing and heterologous expression of the this compound biosynthetic gene cluster of Streptomyces sp. AM-7161: towards comparative analysis of the benzoisochromanequinone gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a C-Glycosyltransferase Involved in this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chimeric natural products derived from this compound and the nature-inspired construction of their polycyclic skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Medermycin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medermycin is a polyketide antibiotic belonging to the benzoisochromanequinone class, produced by various Streptomyces species. It has garnered significant interest within the scientific community due to its potent biological activities, including antibacterial effects against Gram-positive pathogens and promising antitumor properties. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its known biological activities, and the signaling pathways it modulates. Furthermore, this document outlines detailed experimental protocols for the isolation, analysis, and bioactivity assessment of this compound, aiming to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a complex molecule with a distinctive chemical structure that dictates its physical and biological properties. The key physicochemical characteristics are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Yellowish oil | [1] |

| Melting Point | Not reported; likely not a solid at room temperature | |

| Optical Rotation | [α]D +170 (c 0.1, MeOH) | [1] |

| Solubility | Soluble in methanol and DMSO. | [2] |

Chemical Identifiers

| Identifier | Value | Source(s) |

| Molecular Formula | C₂₄H₂₇NO₈ | [3] |

| Molecular Weight | 457.47 g/mol | [3] |

| CAS Number | 60227-09-0 | [3] |

| IUPAC Name | (11R,15R,17R)-5-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione | [3] |

| Synonyms | Lactoquinomycin | [3] |

Spectral Data

| Technique | Key Features | Source(s) |

| UV-Vis Spectroscopy | Characteristic absorption at λmax = 254 nm. | [4][5][6] |

| Infrared (IR) Spectroscopy | Expected peaks for O-H, C-H, C=O (quinone and ester), and C-O stretching. Specific peak data is not readily available but has been recorded on KBr discs. | [2] |

| ¹H and ¹³C NMR | Detailed spectral data has been used for structural elucidation and is available in the supplementary materials of cited literature. | [1][7][8][9] |

| Mass Spectrometry (ESI-MS) | The molecular ion peak [M+H]⁺ is expected at m/z 458.1810. High-resolution mass spectrometry (HRESIMS) has been used to confirm the molecular formula. | [2][4] |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antibacterial and antitumor properties being the most extensively studied.

Antibacterial Activity

This compound is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] While the precise mechanism of action has not been fully elucidated for this compound itself, related glycopeptide antibiotics are known to inhibit bacterial cell wall biosynthesis by binding to Lipid II, a crucial precursor in peptidoglycan synthesis.[10][11] This interaction prevents the polymerization of the cell wall, leading to bacterial cell death.

Antitumor Activity

This compound has demonstrated significant antitumor activity. The proposed mechanism of action for its anticancer effects is through DNA alkylation.[12][13][14][15][16] DNA alkylating agents covalently modify the DNA of cancer cells, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.

Anti-inflammatory Activity and Signaling Pathway

Recent studies have revealed that this compound possesses anti-inflammatory properties. It has been shown to inhibit the inflammatory response promoted by Tumor Necrosis Factor-alpha (TNFα) in human synovial fibroblasts. The key signaling pathway affected is the NF-κB pathway. This compound treatment leads to a reduction in the phosphorylation of the p65 subunit of NF-κB, which in turn downregulates the expression of pro-inflammatory cytokines such as IL-6 and IL-8. A differential effect on Akt phosphorylation has also been observed.

Caption: this compound's inhibition of the TNFα-induced NF-κB signaling pathway.

Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments related to this compound.

Isolation and Purification of this compound from Streptomyces sp.

The following protocol outlines a general procedure for the isolation and purification of this compound.

-

Fermentation: Inoculate a suitable production medium with a this compound-producing Streptomyces strain. Incubate under optimal conditions (e.g., 28-30°C, 150-200 rpm) for 5-7 days. A solid-state fermentation on a rice-based medium can also be employed.[2]

-

Extraction: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration. Extract the biomass and the broth separately with an organic solvent such as ethyl acetate or acetone.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Subject the crude extract to column chromatography using silica gel. Elute with a gradient of a nonpolar to a polar solvent system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the components.

-

Purification: Further purify the this compound-containing fractions using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile).[4][5][6]

Caption: General workflow for the isolation and purification of this compound.

Analytical HPLC Method for this compound

A validated HPLC or ultra-HPLC (UPLC) method is crucial for the quantification and purity assessment of this compound.

-

Instrumentation: HPLC or UPLC system equipped with a UV or photodiode array (PDA) detector and a mass spectrometer (MS).[17]

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[17]

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid to improve peak shape and ionization in the mass spectrometer.

-

Flow Rate: Typically 0.2-0.5 mL/min for UPLC.

-

Detection: UV detection at 254 nm.[4][5][6] For mass spectrometry, electrospray ionization (ESI) in positive or negative mode can be used, monitoring the transition for the parent ion to a specific fragment ion for quantitative analysis.[17]

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to determine the antibacterial potency of this compound.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion

This compound continues to be a molecule of significant scientific interest due to its diverse and potent biological activities. This technical guide has provided a comprehensive overview of its physicochemical properties, biological functions, and relevant experimental methodologies. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent for infectious diseases and cancer. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

- 1. chimia.ch [chimia.ch]

- 2. Chimeric natural products derived from this compound and the nature-inspired construction of their polycyclic skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C24H27NO8 | CID 12967404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Item - LC/MS analysis of the metabolites by the this compound-producing Streptomyces sp. AM-7161 and heterologous expression strain. - Public Library of Science - Figshare [plos.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of action of the mannopeptimycins, a novel class of glycopeptide antibiotics active against vancomycin-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of Action of the Mannopeptimycins, a Novel Class of Glycopeptide Antibiotics Active against Vancomycin-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site specific covalent alkylation of DNA by antitumor antibiotics, duocarmycin A and kapurimycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative Determination of Mithramycin in Human Plasma by a Novel, Sensitive ultra-HPLC-MS/MS Method for Clinical Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

Medermycin: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Medermycin, a potent benzoisochromanequinone antibiotic. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical properties, biological activity, and mechanisms of action.

Chemical Identity

This compound is a complex heterocyclic compound produced by several species of Streptomyces. Its chemical details are crucial for researchers in medicinal chemistry and pharmacology.

| Identifier | Value | Reference |

| CAS Number | 60227-09-0 | [1] |

| IUPAC Name | (11R,15R,17R)-5-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione | [1] |

| Molecular Formula | C₂₄H₂₇NO₈ | [1] |

| Molecular Weight | 457.47 g/mol |

Biological Activity

This compound exhibits a dual spectrum of activity, demonstrating both antibacterial and cytotoxic properties. This makes it a compound of interest for further investigation in oncology and infectious diseases.

Antibacterial Activity

This compound is primarily active against Gram-positive bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 3.0 - 15 | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | [2] |

| Escherichia coli | > 64 | [2] |

Cytotoxic Activity

This compound and its derivatives have shown significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| PC-3 | Prostate Cancer | Not specified | |

| HCT-116 | Colon Cancer | Not specified | |

| MDA-MB-435 | Melanoma | 10.20 (Grincamycin I, a related compound) | [3][4] |

| MDA-MB-231 | Breast Cancer | 25.87 (Grincamycin I, a related compound) | [3][4] |

| NCI-H460 | Lung Cancer | 11.87 (Grincamycin I, a related compound) | [3][4] |

| HepG2 | Liver Cancer | 9.41 (Grincamycin I, a related compound) | [3][4] |

| MCF10A | Non-cancerous breast epithelial | 2.90 (Grincamycin I, a related compound) | [3][4] |

Mechanism of Action & Signaling Pathways

The precise signaling pathway through which this compound exerts its cytotoxic effects is not fully elucidated. However, it is known to induce apoptosis. The general mechanism of apoptosis can be triggered through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of caspases, which are the executioners of cell death.

The biosynthetic pathway of this compound itself is well-characterized and involves a type II polyketide synthase (PKS) system.

Diagram: this compound Biosynthesis Overview

Caption: Overview of the this compound biosynthetic pathway.

Diagram: General Apoptosis Pathways

Caption: General extrinsic and intrinsic apoptosis pathways.

Experimental Protocols

Cytotoxicity Determination: Sulforhodamine B (SRB) Assay

This protocol is adapted for determining the cytotoxicity of this compound against adherent cancer cell lines in a 96-well format.[1][5][6][7]

Materials:

-

Adherent cancer cells

-

Culture medium

-

This compound stock solution

-

96-well plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour to fix the cells.

-

Washing: Discard the TCA solution and wash the plates five times with 1% acetic acid to remove excess TCA. Air dry the plates completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Diagram: SRB Assay Workflow

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Antibacterial Susceptibility: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound.[3][4][8]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of this compound in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well containing the antibiotic dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a promising natural product with significant antibacterial and cytotoxic activities. Further research is warranted to fully elucidate its mechanism of action, particularly the specific signaling pathways it modulates in cancer cells. This guide provides a foundational resource for researchers to design and execute further studies on this intriguing compound.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Chimeric natural products derived from this compound and the nature-inspired construction of their polycyclic skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apec.org [apec.org]

- 5. app.jove.com [app.jove.com]

- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 8. biomerieux.com [biomerieux.com]

Methodological & Application

Application Notes and Protocols for Medermycin Fermentation and Production Optimization in Streptomyces

Audience: Researchers, scientists, and drug development professionals.

Introduction

Medermycin is a member of the benzoisochromanequinone family of antibiotics, which exhibits significant antibacterial and antitumor activities. It is a polyketide natural product synthesized by various Streptomyces species, most notably Streptomyces sp. AM-7161. The production of this compound, like many secondary metabolites, is often tightly regulated and can be enhanced through the optimization of fermentation conditions, medium composition, and genetic engineering of the producer strain. These application notes provide a comprehensive overview of the key factors influencing this compound production and detailed protocols for its fermentation and analysis.

I. This compound Biosynthesis and Regulation

The biosynthetic pathway for this compound is encoded by the med gene cluster. The synthesis begins with a type II polyketide synthase (PKS) that assembles the polyketide backbone. This is followed by a series of post-PKS modifications including cyclization, oxidation, and glycosylation to yield the final this compound molecule. The regulation of the med gene cluster is complex, involving both pathway-specific regulators and global regulators that respond to nutritional and environmental signals.

Signaling Pathway for this compound Biosynthesis

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps from the initial polyketide chain assembly to the final product.

Caption: Proposed biosynthetic pathway of this compound.

II. Fermentation Media for this compound Production

The composition of the fermentation medium is critical for achieving high yields of this compound. Different carbon and nitrogen sources, as well as trace elements, can significantly impact the growth of Streptomyces and the production of secondary metabolites. Below are examples of media that can be used for the cultivation of this compound-producing Streptomyces strains.

Table 1: Fermentation Media Compositions for Streptomyces

| Component | Medium 1 (g/L) | Medium 2 (g/L) | Medium 3 (g/L) |

| Glucose | 10 | - | 15 |

| Soluble Starch | - | 20 | - |

| Soybean Meal | 10 | 15 | - |

| Yeast Extract | 2 | 4 | 5 |

| Peptone | - | - | 5 |

| NaCl | 5 | 3 | 5 |

| K2HPO4 | 1 | 1 | 2 |

| MgSO4·7H2O | 0.5 | 0.5 | 1 |

| CaCO3 | 2 | 2 | 3 |

| Trace Elements | 1 mL | 1 mL | 1 mL |

| pH | 7.0-7.2 | 7.0 | 7.2 |

Trace Elements Solution (g/L): FeSO4·7H2O 0.1, MnCl2·4H2O 0.1, ZnSO4·7H2O 0.1.

III. Optimization of Fermentation Parameters

Systematic optimization of fermentation parameters is essential for maximizing this compound production. The "One-Factor-at-a-Time" (OFAT) method and statistical approaches like Response Surface Methodology (RSM) are commonly employed.

Experimental Workflow for Fermentation Optimization

The following diagram outlines a typical workflow for optimizing this compound production.

Caption: Workflow for fermentation optimization.

Table 2: Optimized Fermentation Parameters for Pyranonaphthoquinone Production

The following table summarizes optimized conditions for the production of Kalafungin and Granaticin, which are structurally related to this compound and can serve as a starting point for optimization.

| Parameter | Optimized Value for Kalafungin[1][2] | Optimized Value for Granaticin[3][4] |

| Carbon Source | Starch | 0.38% Glucose |

| Nitrogen Source | Not specified in detail | Not specified in detail |

| pH | 7.0 | 7.02 |

| Temperature | 29°C | 36.53°C |

| Incubation Time | 8 days | 10 days |

| Inoculum Size | Not specified | 5% |

| Yield | 51.4 mg/L | 61.35 mg/L |

IV. Experimental Protocols

Protocol 1: Seed Culture Preparation

-

Prepare a suitable agar medium (e.g., ISP2 agar) in a petri dish.

-

Inoculate the agar plate with a spore suspension or a mycelial fragment of the Streptomyces strain.

-

Incubate at 28-30°C for 5-7 days until sufficient sporulation is observed.

-

Harvest the spores by adding sterile water with a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface.

-

Alternatively, use a sterile loop to transfer a block of agar with mycelium to a flask containing a suitable liquid seed medium.

-

Incubate the liquid seed culture at 28-30°C on a rotary shaker (200-250 rpm) for 2-3 days.

Protocol 2: Shake Flask Fermentation

-

Prepare the desired fermentation medium in Erlenmeyer flasks.

-

Inoculate the fermentation medium with the seed culture (typically 5-10% v/v).

-

Incubate the flasks on a rotary shaker at 28-30°C and 200-250 rpm for 7-10 days.

-

Monitor the fermentation by periodically measuring pH, cell growth (dry cell weight), and this compound production.

Protocol 3: this compound Extraction

-

At the end of the fermentation, harvest the culture broth.

-

Separate the mycelium from the supernatant by centrifugation or filtration.

-

Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) two to three times.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

-

The mycelium can also be extracted with a polar solvent like acetone or methanol to recover intracellular this compound.

Protocol 4: Quantification of this compound by HPLC

-

Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is commonly used. A typical gradient could be from 10% to 90% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm or 280 nm.

-

Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

V. Genetic Strategies for Enhancing Production

Genetic manipulation of the Streptomyces producer strain can lead to significant improvements in this compound yield.

Genetic Engineering Workflow

The following diagram illustrates a general workflow for genetic engineering to improve this compound production.

Caption: Genetic engineering workflow for yield improvement.

These application notes and protocols provide a foundation for researchers to develop and optimize the fermentation process for this compound production. It is important to note that the optimal conditions can be strain-specific and may require further empirical determination.

References

- 1. [PDF] Statistical optimization of fermentation media for beta lactamase inhibitor kalafungin production from marine Streptomyces sp. SBRK1 | Semantic Scholar [semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Multi-Response Optimization of Granaticinic Acid Production by Endophytic Streptomyces thermoviolaceus NT1, Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Isolation and Purification of Medermycin from Streptomyces Culture Broth

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the isolation and purification of Medermycin, a bioactive secondary metabolite, from the fermentation broth of a this compound-producing Streptomyces species.

Introduction

This compound is an aromatic polyketide antibiotic belonging to the benzoisochromanequinone family, known for its significant activity against various pathogens.[1][2] It is a secondary metabolite produced by several species of the genus Streptomyces, a group of bacteria renowned for their prolific production of diverse bioactive compounds, including a majority of clinically used antibiotics.[1] The purification of this compound from the complex mixture of a fermentation broth is a critical step for its structural elucidation, bioactivity screening, and further development. This protocol outlines a robust, multi-step process involving fermentation, solvent extraction, and chromatographic separation.

Principle and Overall Workflow

The isolation of this compound relies on a sequential process that leverages its physicochemical properties. The overall strategy involves:

-

Fermentation: Culturing a high-yield Streptomyces strain under optimized conditions to maximize this compound production.[3][4]

-

Extraction: Separating the this compound from the aqueous culture broth into an organic solvent based on its polarity. Ethyl acetate is a commonly used and effective solvent for this purpose.[5][6]

-

Purification: Employing chromatographic techniques to separate this compound from other metabolites. This is typically a two-step process:

Figure 1: Overall workflow for the isolation and purification of this compound.

Experimental Protocols

3.1 Protocol 1: Fermentation

This protocol describes the submerged fermentation of a this compound-producing Streptomyces strain.

Materials:

-

This compound-producing Streptomyces sp. (e.g., S. sp. AM-7161)

-

Seed culture medium (e.g., Starch Casein Broth)

-

Production culture medium (e.g., modified marine medium or other optimized broth)[10]

-

250 mL and 1 L Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Inoculum Preparation: Aseptically inoculate a 250 mL flask containing 50 mL of seed culture medium with a loopful of Streptomyces spores or mycelia from a stock culture.[10]

-

Incubation (Seed): Incubate the flask at 28°C on a rotary shaker at 150-200 rpm for 48 hours until good growth is observed.[5][10]

-

Production Culture: Transfer the seed culture (typically 4-5% v/v) into 1 L flasks, each containing 200 mL of the production medium.[10]

-

Incubation (Production): Incubate the production flasks at 28°C on a rotary shaker at 150-180 rpm for 7 to 14 days. The optimal fermentation time should be determined by periodic small-scale extraction and analysis (TLC or HPLC).[5][10]

-

Harvesting: After the incubation period, harvest the culture broth for extraction.

3.2 Protocol 2: Solvent Extraction

This protocol details the extraction of this compound from the harvested culture broth.

Materials:

-

Harvested fermentation broth

-

Ethyl acetate (HPLC grade)

-

Separatory funnels (2 L capacity)

-

Centrifuge and centrifuge bottles

-

Rotary evaporator

Procedure:

-

Cell Separation: Centrifuge the entire fermentation broth at 10,000 rpm for 15-20 minutes to separate the mycelial biomass from the supernatant.[11]

-

Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted this compound.

-

First Extraction: Transfer the supernatant to a 2 L separatory funnel and add an equal volume of ethyl acetate (1:1 v/v).[6][12]

-

Mixing: Shake the funnel vigorously for 15-20 minutes, ensuring proper mixing of the aqueous and organic phases. Periodically vent the funnel to release pressure.

-

Phase Separation: Allow the layers to separate. The upper, organic layer (ethyl acetate) will contain the extracted this compound.

-

Collection: Drain and collect the ethyl acetate layer.

-

Repeat Extraction: Repeat the extraction process (steps 3-6) on the remaining aqueous layer two more times to maximize recovery.[6]

-

Concentration: Pool all the collected ethyl acetate fractions and concentrate the extract to dryness using a rotary evaporator at 40°C.

-

Yield Crude Extract: The resulting residue is the crude extract, which should be weighed and stored at -20°C until further purification.

Figure 2: Workflow for the liquid-liquid extraction of this compound.

3.3 Protocol 3: Chromatographic Purification

This protocol uses a two-step chromatography process for purification.

3.3.1 Step 1: Silica Gel Column Chromatography (Primary Purification)

Materials:

-

Crude extract

-

Silica gel (e.g., 100-200 mesh)[8]

-

Glass chromatography column

-

Solvents: Dichloromethane (DCM) and Methanol (MeOH) (HPLC grade)

-

Test tubes for fraction collection

-

TLC plates (Silica gel 60 F254)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in 100% DCM and pour it into the column, allowing it to pack evenly without air bubbles.[8]

-

Sample Loading: Dissolve the crude extract in a minimal amount of DCM. In a separate beaker, mix this with a small amount of silica gel and dry it to a powder. Carefully add this dry powder to the top of the packed column.

-

Elution: Elute the column with a stepwise gradient of DCM and methanol. Start with 100% DCM and gradually increase the polarity by increasing the percentage of methanol (e.g., 99:1, 98:2, 95:5, 90:10 DCM:MeOH, and finally 100% MeOH).[8]

-

Fraction Collection: Collect fractions (e.g., 10-15 mL each) in test tubes.[8]

-

TLC Analysis: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., DCM:MeOH 95:5). Visualize the spots under UV light.

-

Pooling: Combine the fractions that show a prominent spot corresponding to this compound and have a similar TLC profile.[8]

-

Concentration: Evaporate the solvent from the pooled fractions to obtain the semi-pure this compound extract.

3.3.2 Step 2: Reversed-Phase HPLC (Final Purification)

Materials:

-

Semi-pure this compound extract

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase solvents: Acetonitrile and Water (HPLC grade), often with an additive like formic acid or a buffer.[9]

-

Vials for sample and collection

Procedure:

-

Sample Preparation: Dissolve the semi-pure extract in a suitable solvent (e.g., methanol or the initial mobile phase) and filter it through a 0.22 µm syringe filter.

-

Method Development: Develop an isocratic or gradient elution method. A typical starting point could be a gradient of 30-70% acetonitrile in water over 30 minutes. The UV detector should be set to a wavelength where this compound absorbs strongly (e.g., 254 nm).[13]

-

Injection and Separation: Inject the sample onto the HPLC system.

-

Fraction Collection: Collect the peak corresponding to the retention time of this compound.

-

Purity Check: Re-inject a small amount of the collected fraction to confirm its purity (should appear as a single, sharp peak).

-

Final Step: Evaporate the solvent from the pure fraction to obtain the final purified this compound.

Figure 3: Multi-step chromatographic purification workflow.

Data Presentation

The efficiency of the purification process should be monitored at each step. The following table provides an illustrative summary of a typical purification process.

| Purification Step | Total Mass (mg) | Purity (%) (Estimated) | Yield (%) (Step) | Yield (%) (Overall) |

| Crude Extract | 1500 | ~5% | 100% | 100% |

| Pooled Silica Fractions | 250 | ~40% | 16.7% | 16.7% |

| Purified by HPLC | 75 | >98% | 30% | 5.0% |

Note: Values are illustrative and will vary based on fermentation yield and purification efficiency.

Materials and Reagents Summary

-

Microorganism: High-yield this compound-producing Streptomyces strain.

-

Culture Media: Starch Casein Broth, production medium components (e.g., peptone, dextrose, salts).

-

Solvents (HPLC Grade): Ethyl Acetate, Dichloromethane, Methanol, Acetonitrile, Water.

-